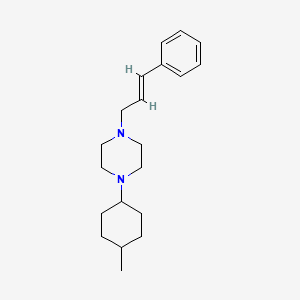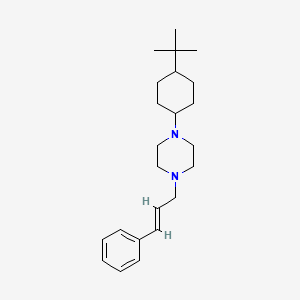
1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1990s and has since gained attention for its potential application in scientific research. MP has been found to have a unique mechanism of action and exhibits various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves its interaction with the serotonin and dopamine transporters. 1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine binds to the transporters and prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This, in turn, leads to an increase in the activation of their respective receptors, resulting in various physiological effects.
Biochemical and Physiological Effects:
1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have various biochemical and physiological effects, including anxiolytic, antidepressant, and analgesic effects. It has also been shown to have potential antipsychotic properties. Additionally, 1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have an effect on the cardiovascular system, with studies showing that it can reduce blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its selectivity for the serotonin and dopamine transporters, which allows for the investigation of their specific roles in various physiological processes. Additionally, 1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has a high affinity for these transporters, making it a potent inhibitor of reuptake. However, one limitation of using 1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research. One area of interest is the investigation of its potential as a treatment for various psychiatric disorders, such as depression and anxiety. Additionally, 1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine could be used to study the role of the serotonin and dopamine transporters in drug addiction and withdrawal. Furthermore, the development of more selective and potent inhibitors of these transporters could lead to the discovery of new therapeutic targets.
Scientific Research Applications
1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have potential applications in various areas of scientific research, including neuroscience, pharmacology, and toxicology. It has been shown to have an affinity for the serotonin transporter and can act as a potent inhibitor of serotonin reuptake. Additionally, 1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have an effect on the dopamine transporter and can inhibit dopamine reuptake as well. These properties make 1-(4-methylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine a valuable tool for investigating the role of these neurotransmitters in various physiological processes.
properties
IUPAC Name |
1-(4-methylcyclohexyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-18-9-11-20(12-10-18)22-16-14-21(15-17-22)13-5-8-19-6-3-2-4-7-19/h2-8,18,20H,9-17H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLDARCWXZBUHT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743155.png)
phosphine oxide](/img/structure/B3743161.png)


![1,4-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3743183.png)
![diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B3743185.png)
amino]methyl}-N,N-diethylaniline](/img/structure/B3743194.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3743203.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B3743209.png)

![2-{[benzyl(ethyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3743215.png)


